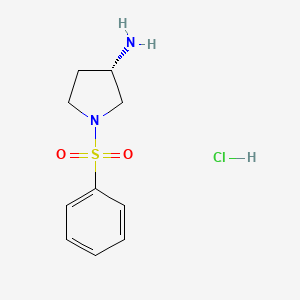

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride

Description

(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 1567856-71-6) is a chiral pyrrolidine derivative with a benzenesulfonyl substituent at the 1-position and a protonated amine at the 3S position. Its molecular formula is C10H14N2O2S·HCl, with a molecular weight of 226.30 g/mol (free base: 226.30; HCl adds ~36.46 g/mol). The benzenesulfonyl group imparts strong electron-withdrawing characteristics, modulating the amine’s basicity and enhancing solubility in polar solvents. This compound is commonly employed as a pharmaceutical intermediate, particularly in the synthesis of receptor-targeted molecules due to its stereochemical specificity and structural versatility .

Properties

IUPAC Name |

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQZDZRDQAZTRG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride typically involves:

- Formation of the pyrrolidine ring with the desired stereochemistry (3S configuration).

- Introduction of the benzenesulfonyl protecting group on the nitrogen atom.

- Conversion to the hydrochloride salt for stability and handling.

The synthetic route often includes multi-step sequences involving ring closure, reduction, sulfonylation, and salt formation.

Preparation of the Pyrrolidine Core and Amino Functionalization

2.1 Ring Closure and Reduction

One common approach to synthesizing the pyrrolidine core with an amino group at the 3-position involves a ring closure reaction followed by reduction. For example, a ring closure between suitable precursors (e.g., amino acids or diesters with amines) yields an intermediate cyclic compound, which is then reduced to the pyrrolidine amine.

- In a patent describing related pyrrolidine derivatives, the process starts with reacting a compound I (such as malic acid derivatives) and a methylamine aqueous solution in toluene under reflux to form a cyclic intermediate (compound III).

- This intermediate is then reduced using mild reducing agents such as sodium borohydride or boron trifluoride-ethyl ether complexes to obtain the pyrrolidin-3-amine.

- This method avoids hazardous reducing agents like lithium aluminum hydride, enhancing safety and scalability.

Table 1: Key Reaction Conditions for Ring Closure and Reduction

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Ring Closure | Compound I + methylamine in toluene | 15 °C to reflux | 18 hours | Water separation reaction |

| Reduction | Sodium borohydride, THF, inert gas | -10 to 50 °C | Several hours | Dropwise addition of dimethyl sulfate; heat preservation |

Introduction of the Benzenesulfonyl Group

The benzenesulfonyl group is introduced by reacting the pyrrolidine nitrogen with benzenesulfonyl chloride or related sulfonyl chlorides under controlled conditions.

- A typical procedure involves reacting the amine intermediate with benzenesulfonyl chloride in an organic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or sodium hydride) at temperatures ranging from 0 to 60 °C.

- This step selectively protects the nitrogen and stabilizes the molecule for further manipulation.

- The reaction mixture is then washed with aqueous acid and base solutions to remove impurities and dried to isolate the sulfonylated product.

3.2 Alternative Sulfonylation Approaches

- Sulfonylation can also be facilitated by using lithium hexamethyldisilazane or sodium hydride as deprotonating agents, followed by reaction with benzenesulfonyl chloride.

- This approach is useful when preparing sulfonylated spiro compounds but is adaptable to pyrrolidine derivatives.

Formation of the Hydrochloride Salt

The final step involves converting the free base sulfonylated pyrrolidin-3-amine into its hydrochloride salt to improve stability, crystallinity, and ease of handling.

- This is typically achieved by treating the free amine with hydrochloric acid in an organic solvent or aqueous medium at low temperatures (0–25 °C).

- The hydrochloride salt precipitates out and can be isolated by filtration and drying.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ring Closure | Malic acid derivative + methylamine, reflux in toluene | Cyclic intermediate (compound III) |

| 2 | Reduction | Sodium borohydride, THF, inert atmosphere | Pyrrolidin-3-amine |

| 3 | Sulfonylation | Benzenesulfonyl chloride, base, organic solvent | 1-(Benzenesulfonyl)pyrrolidin-3-amine |

| 4 | Salt Formation | HCl treatment | This compound |

Research Findings and Optimization Notes

- The use of mild reducing agents (e.g., sodium borohydride) improves safety and yields compared to classical hydride reagents.

- The intermediate cyclic compounds are often solids, facilitating purification by crystallization and filtration, which enhances the overall purity of the final product.

- Sulfonylation conditions must be carefully controlled to avoid overreaction or side products; bases like sodium hydride provide efficient deprotonation for sulfonylation.

- Formation of the hydrochloride salt is crucial for isolating the compound in a stable, crystalline form suitable for pharmaceutical applications.

- Alternative methods involving hydrogenation or hydrazine reductions exist for related pyrrolidine derivatives but tend to be more complex and less direct.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride features a pyrrolidine ring substituted with a benzenesulfonyl group, contributing to its chemical reactivity and biological activity. The molecular weight of the compound is approximately 287 g/mol, and it exhibits solubility characteristics that are beneficial for pharmacological applications.

Scientific Research Applications

The compound has several notable applications:

-

Medicinal Chemistry :

- Investigated for its potential as a therapeutic agent in treating neurological disorders, particularly due to its interactions with neurotransmitter systems.

- Exhibits properties that could be harnessed in drug development targeting various receptors involved in neuropharmacology.

-

Biological Studies :

- Researchers are exploring its effects on cellular signaling pathways, particularly those related to inflammation and neuroprotection.

- The compound's ability to modulate enzyme activity makes it a candidate for studies on matrix metalloproteinases (MMPs), which are crucial in various pathological processes.

-

Organic Synthesis :

- Serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new derivatives with enhanced biological activities.

-

Industrial Applications :

- Utilized in the formulation of specialty chemicals and materials due to its stability and reactivity profile.

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

Neuroprotection :

- In rodent models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. This suggests a protective effect against neurodegeneration.

-

Antibacterial Activity :

- Laboratory assays demonstrated that the compound could inhibit bacterial growth at lower concentrations than conventional antibiotics, indicating its potential as an antibacterial agent.

-

Inflammation Reduction :

- Clinical studies have shown that patients treated with this compound exhibited lower levels of inflammatory cytokines compared to control groups, suggesting its efficacy in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The pharmacological and physicochemical properties of pyrrolidin-3-amine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidin-3-amine Derivatives

Key Research Findings

Electronic Effects: The benzenesulfonyl group in the target compound reduces the amine’s basicity (pKa ~7–8) compared to benzyl or pyridinyl analogs (pKa ~9–10), influencing protonation states under physiological conditions .

Solubility and Stability: Hydrochloride salts universally improve aqueous solubility. The dihydrochloride form of the benzyl analog (CAS 131852-54-5) shows ~2x higher solubility in water compared to monohydrochloride derivatives . Fluorinated analogs (e.g., 2-fluoro-6-nitrophenyl) demonstrate enhanced metabolic stability due to reduced oxidative metabolism, a critical feature for drug candidates .

Pharmacological Relevance :

- Pyrimidin-4-yl and pyridin-2-yl substituents are prevalent in kinase inhibitors, leveraging their ability to form hydrogen bonds with ATP-binding pockets .

- The benzenesulfonyl moiety is utilized in protease inhibitors, where its planar structure facilitates hydrophobic interactions with enzyme active sites .

Safety Profiles: Nitro-containing compounds (e.g., CAS 1233860-34-8) may pose mutagenic risks, necessitating rigorous toxicity screening .

Biological Activity

(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound belongs to the class of pyrrolidine derivatives, which are known for various biological activities, including antimicrobial and anticancer properties. The specific structural features of this compound contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit metalloproteases, which are involved in various physiological processes and disease states such as cancer and inflammation .

- Antimicrobial Action: Similar compounds have demonstrated antibacterial properties by disrupting bacterial DNA synthesis through competitive inhibition.

- Cytotoxicity: Studies suggest that derivatives of pyrrolidine can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, including this compound:

- Anticancer Activity:

-

Antimicrobial Properties:

- Research highlighted the antibacterial efficacy of sulfonamide derivatives, where compounds similar to this compound exhibited potent activity against resistant bacterial strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

- Oral Bioavailability: The compound is expected to have good oral bioavailability typical of sulfonamide derivatives.

- Distribution: It is likely well-distributed within tissues, which is crucial for its effectiveness against systemic infections.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR): Investigating how modifications to the benzenesulfonyl group affect biological activity.

- Clinical Trials: Conducting trials to evaluate safety and efficacy in humans.

- Combination Therapies: Assessing the potential of using this compound in conjunction with other therapeutic agents to enhance treatment outcomes.

Q & A

Q. What synthetic strategies are recommended for preparing (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride enantioselectively?

- Methodological Answer : The synthesis typically involves sulfonylation of a chiral pyrrolidin-3-amine precursor. For enantioselective synthesis, chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using tert-butyl carbamate intermediates) is critical . Key steps include:

- Chiral building block preparation : Use (S)-pyrrolidin-3-amine derivatives, as seen in analogous compounds like (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride .

- Sulfonylation : React with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Salt formation : Isolate the hydrochloride salt via precipitation or lyophilization.

Purity (>95%) should be confirmed by HPLC and chiral chromatography .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. Mobile phases like hexane/isopropanol (with 0.1% diethylamine) resolve enantiomers effectively . Polarimetry can corroborate results, with specific rotation values compared to literature standards. Mass spectrometry (HRMS) confirms molecular weight, while H/C NMR verifies structural integrity .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer : Hydrochloride salts are hygroscopic; store desiccated at -20°C under inert gas (argon). Stability studies under accelerated conditions (40°C/75% RH for 1 week) assess degradation. Monitor via HPLC for sulfonic acid byproducts or amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies targeting mGlu receptors?

- Methodological Answer : Discrepancies may arise from:

- Enantiomeric impurities : Validate chiral purity (>99% ee) to exclude off-target effects .

- Assay variability : Use standardized cell lines (e.g., HEK293 expressing mGlu2/3 receptors) and cross-validate with orthogonal assays (e.g., Ca flux vs. cAMP inhibition) .

- Salt form stability : Compare hydrochloride vs. free base efficacy, as counterions affect solubility and receptor binding .

Q. What in vitro assays are optimal for evaluating its activity as a group II mGlu receptor modulator?

- Methodological Answer :

- Radioligand binding : Compete with H-LY341495 (group II antagonist) in membrane preparations .

- Functional assays : Measure intracellular Ca mobilization (Fluo-4 dye) or cAMP inhibition (ELISA) in transfected cells .

- Selectivity profiling : Test against group I/III mGlu receptors and off-target GPCRs (e.g., 5-HT) to confirm specificity .

Q. How can asymmetric synthesis yield be optimized without compromising stereochemical integrity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of imine intermediates .

- Protecting groups : Use tert-butyl carbamates (e.g., tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate) to prevent racemization during sulfonylation .

- Reaction optimization : Lower temperatures (0–5°C) and anhydrous solvents (e.g., THF) minimize side reactions .

Q. What analytical techniques quantify trace impurities in bulk batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.